molecular formula C9H15N3O2 B2794716 N-Methyl-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxamide CAS No. 2090220-73-6

N-Methyl-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxamide

Cat. No.: B2794716
CAS No.: 2090220-73-6
M. Wt: 197.238
InChI Key: ZIVDAWGLPHWRNA-UHFFFAOYSA-N
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Description

N-Methyl-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxamide is a chemically unique spirocyclic compound featuring a 1-oxa-2,9-diazaspiro[4.5]decane core structure, which incorporates both oxygen and nitrogen heteroatoms within a fused ring system. This specific molecular architecture, characterized by a spiro center and an N-methyl carboxamide functional group, makes it a valuable intermediate in medicinal chemistry and drug discovery research. Spirocyclic scaffolds like this one are of significant interest to researchers because they often exhibit improved solubility and metabolic stability compared to planar aromatic structures, and they are proficient at interacting with three-dimensional binding sites on biological targets . While the specific biological profile of this exact analog is not fully detailed in the literature, patents and scientific data on closely related 1-oxa-2,8-diazaspiro[4.5]dec-2-ene derivatives indicate their potential as key scaffolds for developing therapeutics. These related compounds have been investigated as modulators of enzymes like 11-β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target relevant for metabolic disorders such as type 2 diabetes and metabolic syndrome . Furthermore, such spirocyclic derivatives are explored for their potential applications in central nervous system (CNS) disorders and pain . Researchers can utilize this compound as a versatile building block for the synthesis of more complex molecules or as a core structure for profiling against novel pharmaceutical targets. It is supplied exclusively for research purposes in laboratory settings. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-methyl-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-10-8(13)7-5-9(14-12-7)3-2-4-11-6-9/h11H,2-6H2,1H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVDAWGLPHWRNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NOC2(C1)CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-Methyl-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spirocyclic structure. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

N-Methyl-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by others.

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups or altered ring structures.

Scientific Research Applications

N-Methyl-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and receptor binding.

    Medicine: Research into its potential therapeutic effects includes investigations into its use as an antimicrobial or anticancer agent.

    Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-Methyl-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or activator. The pathways involved often depend on the specific application, but they generally include modulation of biochemical processes such as signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

N-Methyl-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxamide can be compared with other spirocyclic compounds, such as:

    N-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide: This compound has a similar spirocyclic structure but includes a cyclopropyl group, which can alter its chemical properties and reactivity.

    Methyl 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride: This compound differs in the position of the nitrogen atoms and the presence of a carboxylate group, affecting its solubility and biological activity.

    (2-methyl-1-oxa-3,4-diazaspiro[4.5]dec-3-en-2-yl) acetate:

The uniqueness of this compound lies in its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms, which confer distinct chemical and biological properties.

Biological Activity

N-Methyl-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxamide is a complex organic compound notable for its unique spirocyclic structure, which incorporates both nitrogen and oxygen heteroatoms. This structure is believed to contribute significantly to its biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C9H15N3O2C_9H_{15}N_3O_2 with a molecular weight of approximately 197.238 g/mol. The compound features a diazaspiro framework that enhances its reactivity and potential interactions with biological systems.

Key Structural Features:

  • Spirocyclic Framework: This unique arrangement allows for diverse conformational possibilities.
  • Carboxamide Functional Group: Enhances solubility and potential interactions with biological receptors.

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies, often involving multi-step organic reactions. Microwave-assisted synthesis techniques are particularly noteworthy as they can enhance reaction rates and yields. Common methods include:

  • Cyclization Reactions: Utilizing specific precursors under controlled conditions.
  • Oxidation and Reduction Reactions: Modifying the compound's functional groups to enhance biological activity.

Preliminary studies indicate that this compound may interact with various biological targets, including enzymes and receptors. These interactions can modulate biochemical pathways such as:

  • Signal Transduction: Influencing cellular responses to external stimuli.
  • Metabolic Pathways: Affecting the metabolism of other compounds within the cell.

Research suggests that this compound may act as an inhibitor or activator of specific molecular targets, although detailed mechanisms remain to be fully elucidated.

Potential Therapeutic Applications

The unique structure of this compound suggests potential applications in:

  • Antimicrobial Agents: Early studies show promise in combating bacterial infections.
  • Anticancer Research: Investigations into its effects on cancer cell lines are ongoing.
  • Neuropharmacology: Potential interactions with neurotransmitter systems could lead to developments in treating neurological disorders .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound against other spirocyclic compounds:

Compound NameStructural FeaturesSimilarityUnique Aspects
8-tert-butyl 3-ethyl 1-oxa-2,8-diazaspiro[4.5]dec-2-eneContains tert-butyl and ethyl groups0.75Different substituents affecting solubility
Methyl N-Boc-piperidinepropionatePiperidine base structure0.67Lacks spirocyclic framework
tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decaneSimilar spiro structure but different functional groups0.62Variations in oxidation state

This table illustrates how N-Methyl-1-oxa-2,9-diazaspiro[4.5]dec-2-een -3-carboxamide stands out due to its specific spirocyclic structure and functional groups that may confer unique biological activities compared to its analogs.

Case Studies and Research Findings

Several studies have examined the biological activity of related compounds, providing insights into the potential effects of N-Methyl-1-oxa-2,9-diazaspiro[4.5]dec -2-een -3-carboxamide:

  • Antimicrobial Activity: In vitro studies have shown that derivatives exhibit significant antimicrobial properties against various pathogens.
  • Cytotoxicity Studies: Research on cancer cell lines indicates that certain structural modifications can enhance cytotoxic effects.
  • Receptor Binding Studies: Preliminary data suggest potential interactions with GABAergic systems, indicating possible applications in neuropharmacology.

Q & A

Q. What are the optimal synthetic routes for N-Methyl-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this spirocyclic compound typically involves multi-step reactions. A common approach includes:

  • Cyclization : Formation of the spiro core via intramolecular cyclization under catalytic conditions (e.g., acid/base catalysis).
  • Functionalization : Introduction of the methyl carboxamide group via nucleophilic substitution or coupling reactions.
  • Purification : Use of reverse-phase chromatography (C18 columns with acetonitrile/water gradients) to isolate high-purity products .

Q. Key Optimization Parameters :

  • Catalyst selection : Transition metals or organocatalysts to enhance yield.
  • Solvent systems : Polar aprotic solvents (DMF, acetonitrile) for improved solubility.
  • Temperature control : Reactions often require low temperatures (−20°C to 25°C) to prevent side reactions.

Table 1 : Example Reaction Conditions from Patent Literature

StepReagents/ConditionsYieldReference
IodinationN-Iodosuccinimide in DMF, RT, 2h96%
CyclizationPd(OAc)₂, 80°C, 12h82%

Q. How can the spirocyclic structure be characterized using crystallography and spectroscopic methods?

Methodological Answer :

  • X-ray crystallography : Use SHELXL for refinement of high-resolution crystal structures. The spirocyclic system’s puckering parameters can be analyzed using Cremer-Pople coordinates to quantify ring distortion .
  • Spectroscopy :
    • IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1650 cm⁻¹ (amide I band).
    • NMR : Distinct splitting patterns for methyl groups (δ 2.8–3.2 ppm) and spirocyclic protons (δ 4.0–5.0 ppm) .

Table 2 : Representative Crystallographic Data (from Related Compounds)

CompoundSpace GroupUnit Cell Parameters (Å)R-factor
6c*P2₁/ca=10.2, b=12.4, c=14.80.042

*4-((4-(4-Ethoxybenzoyl)-2,6,8,10-tetraoxo-1-oxa-7,9-diazaspiro[4.5]dec-3-en-3-yl)amino)benzenesulfonamide

Q. What biological activities are reported for structurally related diazaspiro compounds?

Methodological Answer : Related spiro compounds exhibit diverse bioactivities:

  • Transdermal enhancement : Alaptide (a 6,9-diazaspiro derivative) enhances skin permeation of drugs like mupirocin via modulation of lipid bilayers .
  • Anticonvulsant activity : Analogues with aryl substitutions show promise in epilepsy models by targeting GABA receptors .
  • Anti-proliferative effects : Spirocyclic carboxamides inhibit kinases or proteases in cancer cell lines .

Q. Experimental Design Tip :

  • Use Franz diffusion cells for permeation studies.
  • Employ patch-clamp assays for ion channel modulation analysis.

Advanced Research Questions

Q. How do substituents on the spiro ring influence pharmacological activity and metabolic stability?

Methodological Answer :

  • Electronic effects : Electron-withdrawing groups (e.g., trifluoromethyl) increase metabolic stability by reducing CYP450 oxidation .
  • Steric effects : Bulky substituents (e.g., cyclopropyl) enhance target selectivity but may reduce solubility.
  • Case study : Comparison of N-methyl vs. N-cyclopropyl derivatives shows a 5-fold difference in half-life (t₁/₂) in hepatic microsome assays .

Table 3 : Substituent Impact on Bioactivity

SubstituentTarget Affinity (IC₅₀)Metabolic Stability (t₁/₂)
N-Methyl120 nM2.1 h
N-Cyclopropyl85 nM4.8 h

Q. How can researchers resolve contradictions in reaction yields or biological data across studies?

Methodological Answer :

  • Data triangulation : Cross-validate results using orthogonal techniques (e.g., LC-MS for purity, SPR for binding kinetics).
  • Reaction reproducibility : Ensure strict control of humidity/temperature; trace water can hydrolyze carboxamide groups .
  • Biological assays : Address batch-to-batch variability in cell lines or animal models by including positive controls (e.g., alaptide for permeation studies ).

Q. What advanced crystallographic methods are used to analyze enantiomer-specific effects?

Methodological Answer :

  • Flack parameter analysis : Determine absolute configuration using high-resolution data. For near-centrosymmetric structures, use the x parameter (incoherent scattering) to avoid false chirality assignments .
  • Twinning detection : SHELXD can model twinned crystals, common in spirocyclic compounds due to pseudosymmetry .

Q. How does stereochemistry influence transdermal permeation or receptor binding?

Methodological Answer :

  • Enantiomer-specific effects : (S)-alaptide enhances permeation 1.5-fold vs. 1.2-fold for (R)-alaptide due to differential lipid interaction .
  • Docking studies : Use Schrödinger Suite or AutoDock to model enantiomer interactions with binding pockets (e.g., keratinocyte receptors).

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